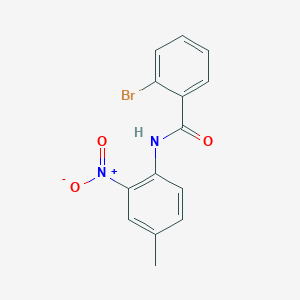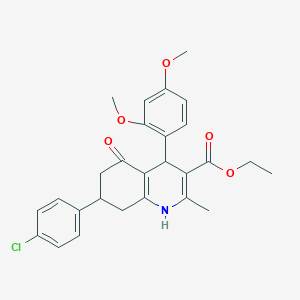
2-(4-benzoyl-1-piperazinyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-benzoyl-1-piperazinyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline, also known as BPIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The precise mechanism of action of 2-(4-benzoyl-1-piperazinyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various molecular targets such as G protein-coupled receptors, ion channels, and enzymes. 2-(4-benzoyl-1-piperazinyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline has been shown to bind to dopamine and serotonin receptors and modulate their activity, which may contribute to its antipsychotic effects. It has also been found to inhibit acetylcholinesterase activity, which may explain its cognitive-enhancing effects in Alzheimer's disease.
Biochemical and Physiological Effects:
2-(4-benzoyl-1-piperazinyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline has been shown to exert various biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis and inhibit the growth of cancer cells by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway. 2-(4-benzoyl-1-piperazinyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline has also been shown to improve cognitive function by increasing acetylcholine levels in the brain and reducing oxidative stress. Additionally, 2-(4-benzoyl-1-piperazinyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline has been found to modulate dopamine and serotonin receptors in the brain, which may contribute to its antipsychotic effects.
实验室实验的优点和局限性
2-(4-benzoyl-1-piperazinyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical and physical properties are well-characterized. 2-(4-benzoyl-1-piperazinyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline is also stable under a wide range of experimental conditions, making it suitable for various assays. However, 2-(4-benzoyl-1-piperazinyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline has some limitations for lab experiments. It has low solubility in aqueous solutions, which may limit its use in certain assays. Additionally, 2-(4-benzoyl-1-piperazinyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline has not been extensively studied in humans, and its safety and efficacy in clinical trials are not well-established.
未来方向
There are several future directions for 2-(4-benzoyl-1-piperazinyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline research. One area of interest is the development of 2-(4-benzoyl-1-piperazinyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline derivatives with improved pharmacokinetic properties and therapeutic efficacy. Another area of research is the investigation of 2-(4-benzoyl-1-piperazinyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline in other diseases such as Parkinson's disease and depression. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-(4-benzoyl-1-piperazinyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline and its potential side effects in humans. Overall, 2-(4-benzoyl-1-piperazinyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline has significant potential as a therapeutic agent, and further research is warranted to explore its full therapeutic potential.
合成方法
2-(4-benzoyl-1-piperazinyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline can be synthesized through a multi-step process involving the reaction of 4-benzoylpiperazine and 3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline in the presence of a suitable catalyst. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
2-(4-benzoyl-1-piperazinyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and schizophrenia. It has been found to exhibit anticancer activity by inducing apoptosis and inhibiting the growth of cancer cells. 2-(4-benzoyl-1-piperazinyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline has also been shown to inhibit acetylcholinesterase activity and improve cognitive function in animal models of Alzheimer's disease. Additionally, 2-(4-benzoyl-1-piperazinyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline has been investigated as a potential antipsychotic agent due to its ability to modulate dopamine and serotonin receptors in the brain.
属性
IUPAC Name |
[4-[3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-yl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O/c1-17-16-18(2)30(27-17)23-22(25-20-10-6-7-11-21(20)26-23)28-12-14-29(15-13-28)24(31)19-8-4-3-5-9-19/h3-11,16H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKWBECPCFIYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2N4CCN(CC4)C(=O)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-methylphenyl)-2-methylpropanamide](/img/structure/B4977604.png)
![ethyl 4-(2-phenoxyethyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4977611.png)
![4-[(3-phenyl-5-isoxazolyl)methyl]-1-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}-4-piperidinol](/img/structure/B4977619.png)
![ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4977627.png)
![N-benzyl-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4977628.png)


![3-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4977655.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B4977663.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4977667.png)
![N-[2-methoxy-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4977683.png)
![N-{2-[4-(2-chloro-4,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B4977686.png)

![7-chloro-N,3,5-trimethyl-N-[1-(2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4977700.png)